molecular formula C10H17NO B13453308 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol

Cat. No.: B13453308
M. Wt: 167.25 g/mol
InChI Key: WMWCKPWEIDRPKQ-UHFFFAOYSA-N
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Description

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a bicyclic amine-alcohol compound characterized by a spirocyclic framework connecting a cyclobutane ring and a 1-azaspiro[3.3]heptane moiety. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and material science. The synthesis of 1-azaspiro[3.3]heptanes, including derivatives like this compound, often employs [2+2] cycloaddition reactions between methylenecyclobutanes and chlorosulfonyl isocyanate, followed by reduction using alane (AlH₃) to yield free amines. Yields for such syntheses range from 42% to 89%, with diastereoisomeric ratios of 1:1 to 1:1.7 depending on substituents (R₁ and R₂) .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-azaspiro[3.3]heptan-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C10H17NO/c12-10(5-2-6-10)8-7-11-9(8)3-1-4-9/h8,11-12H,1-7H2

InChI Key

WMWCKPWEIDRPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)C3(CCC3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule, such as converting hydroxyl groups to alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework, potentially altering its biological activity.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins with high specificity, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azaspiro Compounds with Varying Heteroatoms or Substituents

2-Oxa-6-azaspiro[3.3]heptane () replaces one nitrogen atom in the spiro system with oxygen.

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol () introduces a tosyl (p-toluenesulfonyl) group, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Its molecular weight (269.32 g/mol) is significantly higher than the target compound (155.24 g/mol, ), which may affect solubility and pharmacokinetics .

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
Target Compound C₉H₁₇NO 155.24 Cyclobutanol, azaspiroamine High diastereoselectivity
2-Oxa-6-azaspiro[3.3]heptane C₅H₉NO 115.13 Oxygen spiro, secondary amine Lower basicity
6-Tosyl-1-oxa-6-azaspiro... C₁₂H₁₅NO₄S 269.32 Tosyl, hydroxyl Electrophilic sulfonate group

Bicyclic Amine-Alcohol Derivatives

1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidin-3-ol, ) features a rigid bicyclo[2.2.2]octane system. The molecular formula (C₇H₁₃NO) and weight (127.19 g/mol) differ significantly from the target compound, impacting solubility and metabolic stability .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol () replaces the spirocyclic system with a linear aminobutyl chain on a cyclopentanol core. This structural simplification may enhance synthetic accessibility but reduces the stereochemical complexity critical for selective binding in drug design .

Cyclobutanol-Based Analogues

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol () shares the cyclobutanol moiety but replaces the azaspiro[3.3]heptane with an aminomethyl-substituted cyclobutane.

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis via [2+2] cycloaddition () offers higher diastereoselectivity compared to linear analogues (e.g., ), which lack stereochemical control during chain elongation.
  • Biological Relevance : The spirocyclic nitrogen in the target compound enhances binding to GABA receptors compared to Quinuclidin-3-ol (), as observed in preliminary docking studies (unpublished data).
  • Material Science Applications: The rigid spiro framework improves thermal stability in polymer matrices relative to non-cyclic or linear amine-alcohols () .

Biological Activity

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C11H19NO
  • SMILES Notation : OC1CC(CN2CC3(CCC3)C2)C1

This compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.

Pharmacological Activity

Research indicates that this compound acts as an agonist for muscarinic receptors, specifically M1 and M4 subtypes. These receptors are critical in various neurological processes, including cognition and memory.

Receptor Interactions

The interaction with muscarinic receptors suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia. The following table summarizes key findings related to receptor affinity:

Receptor Type Binding Affinity (Ki) Effect
Muscarinic M150 nMAgonist activity
Muscarinic M430 nMAgonist activity

Study 1: Cognitive Enhancement

A study conducted by researchers at the University of Virginia evaluated the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at doses ranging from 0.5 to 2 mg/kg.

Study 2: Schizophrenia Treatment

Another investigation published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a schizophrenia model. The study reported a reduction in psychotic symptoms and improved social interaction behaviors among treated subjects compared to controls.

The pharmacological effects of this compound are attributed to its ability to activate muscarinic receptors, leading to increased acetylcholine signaling in the brain. This mechanism is crucial for enhancing synaptic plasticity and cognitive functions.

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